Predicted Oral Absorption Benchmarking Against First-Generation Anticonvulsant Succinimides
In silico drug-likeness evaluation of disubstituted pyrrolidine-2,5-dione derivatives, which are structurally representative of the target compound, predicts a high probability of human gastrointestinal absorption following oral administration [1]. A direct computational comparison against the reference drugs methosuccinimide and ethosuximide was performed. The synthesized derivatives, sharing the core scaffold with the target compound, achieved a predicted gastrointestinal absorption rate of 98% [1]. This prediction aligns with the favorable lipophilicity values required for passive transcellular absorption, a parameter directly influenced by the 4-chlorophenyl and furan-2-ylmethyl substituents on the pyrrolidine-2,5-dione core.
| Evidence Dimension | Predicted Human Intestinal Absorption (HIA) |
|---|---|
| Target Compound Data | 98% (predicted for structurally analogous disubstituted pyrrolidine-2,5-diones) |
| Comparator Or Baseline | Methosuccinimide and Ethosuximide (standard anticonvulsant succinimides) |
| Quantified Difference | The target class achieves a ≥98% predicted HIA rate, which is comparable to or exceeds the empirical oral bioavailability of first-generation succinimide drugs. |
| Conditions | In silico prediction using Lipinski's 'Rule of Five', Veber, Egan, and Ghose empirical criteria. |
Why This Matters
For researchers procuring compounds for in vivo efficacy studies, a predicted 98% oral absorption rate reduces the risk of compound attrition due to poor oral bioavailability, offering a measurable advantage over analogs with lower predicted absorption.
- [1] Lazić, A., Gak Simić, K., Trišović, N., Bačević, M., & Banjac, N. (2021). Estimation of drug-likeness properties of selected disubstituted pyrrolidine-2,5-dione derivatives. In Proceedings / 14th Symposium with International Participation 'Novel Technologies and Economic Development' (pp. 31-37). Leskovac: Faculty of Technology. View Source
